2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine
Overview
Description
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine is a chemical compound with the molecular formula C9H18F2N2 It features a piperidine ring substituted with a difluoroethyl group and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine typically involves the reaction of piperidine derivatives with difluoroethylating agents. One common method includes the use of 1,1-difluoroethane as a starting material, which undergoes nucleophilic substitution with piperidine to form the desired product. The reaction conditions often require a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The scalability of the process is crucial for commercial applications, and methods such as distillation and crystallization are employed for purification.
Chemical Reactions Analysis
Types of Reactions
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the difluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted piperidine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The piperidine ring structure is known to interact with various biological pathways, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)piperidine: This compound shares a similar piperidine structure but lacks the difluoroethyl group.
2-(Piperidin-3-yl)ethan-1-amine: Another related compound with a piperidine ring and an ethanamine chain.
2-(2-Pyridyl)ethylamine: A compound with a pyridine ring instead of a piperidine ring.
Uniqueness
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine is unique due to the presence of the difluoroethyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties and applications.
Properties
IUPAC Name |
2-[3-(1,1-difluoroethyl)piperidin-1-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18F2N2/c1-9(10,11)8-3-2-5-13(7-8)6-4-12/h8H,2-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDHQAGNVGDISJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)CCN)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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